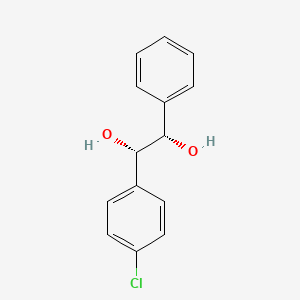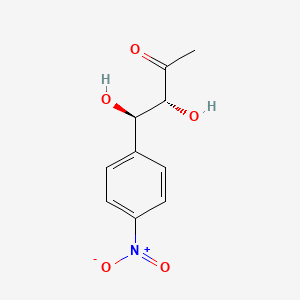
(1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol is a chiral organic compound characterized by the presence of a chlorophenyl group and a phenylethane diol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 1-(4-chlorophenyl)-2-phenylethanone using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex.
Industrial Production Methods: Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired enantiomer.
Types of Reactions:
Oxidation: The diol can undergo oxidation to form the corresponding diketone.
Reduction: Further reduction can lead to the formation of the corresponding alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(4-chlorophenyl)-2-phenylethanedione.
Reduction: Formation of 1-(4-chlorophenyl)-2-phenylethanol.
Substitution: Formation of substituted phenylethane derivatives.
科学的研究の応用
Chemistry: (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol is used as a chiral building block in the synthesis of complex organic molecules. Its enantioselective properties make it valuable in the development of chiral catalysts and ligands.
Biology: In biological research, this compound can be used to study the effects of chirality on biological activity. It serves as a model compound for investigating enzyme-substrate interactions and stereoselective binding.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its chiral nature is particularly important in the development of drugs with specific enantiomeric forms.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
類似化合物との比較
- (1R,2R)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol
- (1S,2S)-1-(4-Bromophenyl)-2-phenylethane-1,2-diol
- (1S,2S)-1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-diol
Comparison: Compared to its enantiomer (1R,2R)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol, the (1S,2S) form may exhibit different biological activities and binding affinities due to its stereochemistry. The presence of different substituents, such as bromine or methyl groups, in similar compounds can also influence their chemical reactivity and applications. The uniqueness of (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol lies in its specific chiral configuration and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
650601-06-2 |
|---|---|
分子式 |
C14H13ClO2 |
分子量 |
248.70 g/mol |
IUPAC名 |
(1S,2S)-1-(4-chlorophenyl)-2-phenylethane-1,2-diol |
InChI |
InChI=1S/C14H13ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13-14,16-17H/t13-,14-/m0/s1 |
InChIキー |
JKHLGCIYBRKEGD-KBPBESRZSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)Cl)O)O |
正規SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)



![3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene](/img/structure/B15168092.png)
![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)



